molecular formula C16H16N4O8S B132557 Cefuroxima delta2 CAS No. 229499-08-5

Cefuroxima delta2

Número de catálogo B132557
Número CAS: 229499-08-5
Peso molecular: 424.4 g/mol
Clave InChI: AIEMBSSBMKFDGU-WCKWAMMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Delta2-Cefuroxime is not directly mentioned in the provided papers. However, the papers discuss various cerium oxide-based compounds and their synthesis, which may share similarities with the synthesis and properties of cefuroxime-related compounds. For instance, the synthesis of nanocrystalline cerium-ruthenium oxides with high oxygen storage capacity is described, which involves a hydrothermal method using melamine as a complexing agent . Another paper discusses the synthesis of bimetal-ionic cerium-iron-palladium oxides by a solution combustion method, which shows higher oxygen storage/release properties compared to other cerium oxide compounds . Additionally, the synthesis of a quaternary nitride-fluoride compound involving cerium is reported, which is achieved through low-temperature fluorination . Lastly, a divergent synthesis of Delta(13)-9-isofurans is presented, which includes steps such as Sharpless asymmetric epoxidation and dihydroxylation, followed by cascade cyclization .

Synthesis Analysis

The synthesis methods described in the papers involve hydrothermal and solution combustion methods, which are common in the preparation of nanocrystalline materials. The hydrothermal method is used to synthesize Ce1-xRuxO2-delta compounds, which are characterized by various techniques such as XRD, TEM, XPS, and EDX . The solution combustion method is employed to create bimetal-ionic Ce0.89Fe0.1Pd0.01O2-delta solid solutions, which exhibit enhanced oxygen storage and release properties . The synthesis of Ce2MnN3F(2-delta) through low-temperature fluorination represents another approach to creating complex materials with specific properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques like XRD and neutron powder diffraction. The Ce1-xRuxO2-delta compounds crystallize in a fluorite structure with cerium in a mixed-valence state and ruthenium in a +4 oxidation state . The bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta is analyzed using bond valence analysis, revealing variations in M-O bond lengths and the activation of lattice oxygen . The quaternary nitride-fluoride Ce2MnN3F(2-delta) is found to have tetragonal symmetry with a staged fluorine insertion reaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionality of the compounds are diverse. The Ce1-xRuxO2-delta compounds show reversible oxygen release, which is higher than that observed for other cerium-zirconium oxides, and they demonstrate high activity toward CO, hydrocarbon oxidation, and NO reduction . The bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta facilitates the reduction of Fe3+ to Fe2+ and Ce4+ to Ce3+ at significantly lower temperatures, indicating a synergistic interaction between the metal ions . The fluorination of Ce2MnN3 results in a transition from Pauli paramagnetic to paramagnetic behavior, suggesting changes in the oxidation state of manganese .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their structure and the chemical reactions they undergo. The high oxygen storage capacity of Ce1-xRuxO2-delta and its ability to function as a three-way catalyst without platinum or palladium is a significant property . The activation of lattice oxygen in the bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta leads to lower temperatures for CO oxidation and NO reduction, which is a desirable property for catalytic applications . The magnetic susceptibility measurements of Ce2MnN3F(2-delta) indicate a change in magnetic behavior upon fluorination, which is relevant for understanding the material's magnetic properties .

Aplicaciones Científicas De Investigación

Desarrollo de un método de estabilidad indicativa

Se ha desarrollado y validado un método de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para cuantificar cefuroxima axetilo en presencia de sus productos de degradación . Este método se utiliza para garantizar la calidad de los medicamentos farmacéuticos y para determinar la estabilidad de la cefuroxima axetilo .

Efecto bactericida

La cefuroxima tiene un fuerte efecto bactericida en un amplio rango de bacterias gramnegativas y grampositivas al prevenir la síntesis de la pared celular bacteriana . Las propiedades características de la cefuroxima no se ven afectadas después de su administración oral como cefuroxima axetilo .

Resistencia a la enzima β-lactamasa

Se sabe que el isómero sin-geométrico (Z-isómero) de cefuroxima axetilo tiene un alto grado de estabilidad frente a la enzima β-lactamasa . Esto lo convierte en una herramienta valiosa en la lucha contra las infecciones bacterianas que producen esta enzima .

Formulación de fármacos

La cefuroxima axetilo se utiliza significativamente en la formulación de fármacos . Se utiliza a menudo en la creación de varios productos farmacéuticos debido a su actividad antibacteriana de amplio espectro .

Nanosuspensión para mejorar la biodisponibilidad oral

Se ha preparado una nanosuspensión de cefuroxima axetilo, un fármaco de baja solubilidad en agua, utilizando un método de precipitación antisolvente, seguido de ultrasonificación . Este método mejora significativamente la biodisponibilidad oral de la cefuroxima axetilo<a aria-label="2: 5. Nanosuspension for Improved Oral Bioavailability A nanosuspension of cefuroxime axetil, a poorly water-soluble drug, has been prepared using an antisolvent precipitation method, followed by ultrasonication2" data-citationid="7044f7a6-5b98-58d8-5d3f-92482f8e602e-30" h="ID=SERP,5015.1

Mecanismo De Acción

Target of Action

Delta2-Cefuroxime, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall that provides structural integrity .

Mode of Action

Delta2-Cefuroxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Pharmacokinetics

The pharmacokinetics of Delta2-Cefuroxime involve its absorption, distribution, metabolism, and excretion (ADME). The oral tablet form of the drug has increased absorption with food . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile, and it can cross the blood-brain barrier . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is excreted in the urine, with 66% to 100% appearing as unchanged drug . The time to peak serum concentration varies depending on the route of administration .

Result of Action

The action of Delta2-Cefuroxime results in the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis . This makes it effective for the treatment of a variety of infections, including acute bacterial otitis media, several upper respiratory tract infections, skin infections, urinary tract infections, gonorrhea, early Lyme disease, and impetigo .

Action Environment

The action of Delta2-Cefuroxime can be influenced by environmental factors such as the presence of food, which can increase the absorption of the oral tablet form of the drug . Additionally, the drug’s efficacy and stability can be affected by the patient’s renal function, as impaired renal function can prolong the drug’s elimination half-life

Direcciones Futuras

While specific future directions for delta2-Cefuroxime are not mentioned in the search results, the use of cefuroxime and related compounds in various medical applications continues to be a topic of research .

Propiedades

{ "Design of Synthesis Pathway": "The synthesis of delta2-Cefuroxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": ["L-Ascorbic acid", "L-Cysteine", "4-methyl-2-oxo-2H-thieno[2,3-d]pyrimidine-6-carboxylic acid", "Chloroacetyl chloride", "Triethylamine", "Dimethylformamide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water"], "Reaction": [ "1. Reaction of L-Ascorbic acid with L-Cysteine in the presence of Sodium hydroxide and Hydrochloric acid to form L-Ascorbyl-L-Cysteine.", "2. Acylation of L-Ascorbyl-L-Cysteine with Chloroacetyl chloride in the presence of Triethylamine and Dimethylformamide to form N-Chloroacetyl-L-Ascorbyl-L-Cysteine.", "3. Reaction of N-Chloroacetyl-L-Ascorbyl-L-Cysteine with 4-methyl-2-oxo-2H-thieno[2,3-d]pyrimidine-6-carboxylic acid in the presence of Triethylamine and Dimethylformamide to form delta2-Cefuroxime.", "4. Isolation of delta2-Cefuroxime by extraction with Ethyl acetate and purification by recrystallization from Water." ] }

Número CAS

229499-08-5

Fórmula molecular

C16H16N4O8S

Peso molecular

424.4 g/mol

Nombre IUPAC

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1

Clave InChI

AIEMBSSBMKFDGU-WCKWAMMDSA-N

SMILES isomérico

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

SMILES canónico

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

Sinónimos

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.